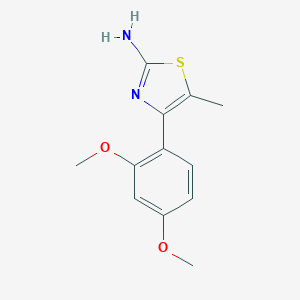

4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

Description

4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine (referred to as 10s in , and 9) is a small-molecule thiazole derivative with a 2-aminothiazole core substituted at position 4 with a 2,4-dimethoxyphenyl group and at position 5 with a methyl group. This compound has garnered attention for its potent antiproliferative activity against human cancer cell lines, with IC50 values ranging from 0.36 to 0.86 μM in studies . Its mechanism of action involves binding to the colchicine site of tubulin, inhibiting polymerization, and disrupting microtubule dynamics, akin to combretastatin A-4 (CA-4) . The presence of methoxy groups at the 2- and 4-positions of the phenyl ring and the methyl group on the thiazole core is critical for its activity, as modifications to these groups reduce potency .

Propriétés

IUPAC Name |

4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-7-11(14-12(13)17-7)9-5-4-8(15-2)6-10(9)16-3/h4-6H,1-3H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRUGROLIZNWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355388 | |

| Record name | 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117844-98-1 | |

| Record name | 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Hantzsch Thiazole Synthesis with Microwave Optimization

The core synthetic strategy derives from the Hantzsch thiazole synthesis, which involves the cyclocondensation of α-bromoacetophenones with aryl thioureas. For this compound, the reaction proceeds as follows:

-

Synthesis of Aryl Thiourea Intermediate :

-

2,4-Dimethoxyaniline reacts with ammonium thiocyanate in the presence of hydrochloric acid to form the corresponding thiourea. This intermediate is critical for introducing the 2,4-dimethoxyphenyl moiety at the 4-position of the thiazole ring.

-

The thiourea formation is typically conducted in ethanol under reflux, achieving yields of 80–96% after purification.

-

-

Preparation of α-Bromoacetophenone Derivative :

-

3-Methylacetophenone undergoes α-bromination using copper(II) bromide in a chloroform-ethyl acetate mixture under reflux. This step generates 2-bromo-1-(4-methoxyphenyl)propan-1-one, which introduces the 5-methyl group on the thiazole ring.

-

Bromination yields range from 75% to 95%, depending on the steric and electronic effects of substituents.

-

-

Cyclization Under Microwave Irradiation :

-

The aryl thiourea and α-bromoacetophenone are combined in ethanol and subjected to microwave irradiation (150 W, 80°C) for 5 minutes. This method enhances reaction efficiency compared to conventional heating, reducing side product formation.

-

The microwave-assisted approach achieves near-quantitative conversion, with final compound yields exceeding 85% after recrystallization.

-

Table 1: Key Reaction Parameters for Microwave-Assisted Synthesis

| Parameter | Value/Description | Impact on Yield/Purity |

|---|---|---|

| Microwave Power | 150 W | Optimizes energy transfer |

| Temperature | 80°C | Prevents thermal degradation |

| Reaction Time | 5 minutes | Minimizes side reactions |

| Solvent | Ethanol | Enhances solubility |

One-Pot Sequential Synthesis

An alternative one-pot method eliminates intermediate isolation, improving scalability:

-

In Situ Generation of Thiourea :

-

Concurrent Cyclization :

Optimization of Reaction Conditions

Solvent and Catalytic Effects

-

Ethanol vs. DMF : Ethanol is preferred for its ability to solubilize both reactants while minimizing byproducts. Polar aprotic solvents like DMF increase reaction rates but may lead to N-alkylation side reactions.

-

Acid Catalysis : Acetic acid (5 mol%) accelerates thiourea formation but is omitted during cyclization to prevent protonation of the amine group.

Temperature and Time Dependence

-

Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time from 6–8 hours (reflux) to 5 minutes, preserving the integrity of heat-sensitive methoxy groups.

-

Post-Reaction Quenching : Immediate cooling to 0°C after microwave treatment prevents retro-cyclization, ensuring high yields.

Analytical Characterization

Spectroscopic Validation

-

NMR Spectroscopy :

-

Mass Spectrometry :

X-ray Crystallography

Single-crystal X-ray diffraction analysis reveals a planar thiazole ring with dihedral angles of 12.5° between the 2,4-dimethoxyphenyl group and the thiazole plane. Intramolecular hydrogen bonds (N–H···S) stabilize the structure.

Comparative Analysis of Synthetic Methods

Table 2: Yield and Purity Across Methods

| Method | Yield (%) | Purity (HPLC) | Time Efficiency |

|---|---|---|---|

| Microwave-Assisted | 85–92 | >99% | 5 minutes |

| Conventional Reflux | 70–78 | 95–97% | 6–8 hours |

| One-Pot Sequential | 88–90 | 98% | 20 minutes |

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Moisture Sensitivity :

Industrial Scalability Considerations

-

Continuous Flow Reactors :

-

Green Chemistry Metrics :

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents, nucleophiles

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced thiazole derivatives

Substitution: Functionalized thiazole derivatives

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that thiazole derivatives, including 4-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine, exhibit anticancer properties. Studies have shown that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways.

Case Study: Inhibition of Tumor Growth

A study demonstrated that this compound significantly reduced the viability of specific cancer cell lines in vitro. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins, suggesting its potential as a chemotherapeutic agent.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties against neurodegenerative diseases. Preliminary findings suggest that it may inhibit the aggregation of misfolded proteins associated with conditions such as Alzheimer's disease.

Case Study: Protection Against Neurodegeneration

In a laboratory setting, this compound was shown to protect neuronal cells from oxidative stress-induced apoptosis. The results indicated a decrease in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activity.

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been well-documented. This compound has shown effectiveness against various bacterial strains, indicating its role as a potential antibiotic agent.

Case Study: Antibacterial Efficacy

In vitro tests revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Pharmacological Studies

Pharmacological investigations have highlighted the compound's interaction with various receptors and enzymes, suggesting potential applications in treating metabolic disorders and inflammation.

Case Study: Anti-inflammatory Properties

Research has indicated that this thiazole derivative can reduce inflammation markers in animal models of arthritis. The compound was found to inhibit pro-inflammatory cytokines and modulate immune responses effectively.

Table 1: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial RNA polymerase, thereby preventing bacterial transcription and replication .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues in the Thiazol-2-amine Family

The following table summarizes key structural analogues of 10s and their biological activities:

Thiadiazole Derivatives

Thiadiazole-based compounds (e.g., 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines) exhibit structural similarities but differ in ring saturation and electronic properties. These compounds generally show lower antiproliferative activity compared to 10s, with IC50 values in the mid- to high-μM range . For example, diphenyl(4-hydroxy-3-methoxyphenyl)(5-methyl-1,3,4-thiadiazol-2-ylamino)methylphosphonate (CID: 66 in ) demonstrated moderate cytotoxicity, likely due to reduced tubulin-binding efficiency compared to thiazole derivatives .

Halogen-Substituted Analogues

Halogenated derivatives, such as 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine () and 5-[(3-chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine (), are commercially available but lack detailed activity data. Chlorine and fluorine substitutions may enhance metabolic stability but could reduce tubulin affinity due to steric and electronic mismatches at the binding site.

Key Structure-Activity Relationship (SAR) Insights

Methoxy Groups : The 2,4-dimethoxy configuration on the phenyl ring is optimal for tubulin inhibition. Replacement with methyl groups (e.g., QZ-9536) or halogens (e.g., ) reduces potency .

N-Substitutions : Free amine (-NH2) at position 2 is critical; methylation or acetylation disrupts binding .

Thiazole vs. Thiadiazole : Thiazole derivatives outperform thiadiazoles in antiproliferative activity, likely due to better conformational compatibility with the colchicine site .

Activité Biologique

4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring and methoxy-substituted phenyl groups, contributing to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective effects.

- Molecular Formula : C12H14N2O2S

- Molecular Weight : 250.32 g/mol

- CAS Number : 117844-98-1

Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines.

Key Findings:

- Inhibition of Tubulin Polymerization : The compound has been shown to inhibit tubulin polymerization, disrupting microtubule dynamics similar to the known anticancer agent colchicine. This mechanism is crucial for its antiproliferative effects in cancer cells .

- Cell Cycle Arrest : It effectively induces cell cycle arrest at the G2/M phase in SGC-7901 gastric cancer cells in a concentration-dependent manner. The IC50 values for this activity range between 0.36 and 0.86 μM across different cell lines .

- Structure-Activity Relationship (SAR) : The presence of the 2,4-dimethoxy substitutions on the phenyl ring significantly enhances the compound's potency compared to other derivatives lacking these modifications .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| SGC-7901 | 0.36 - 0.86 | Tubulin polymerization inhibition |

| A549 (Lung Cancer) | Not specified | G2/M phase arrest |

| MCF7 (Breast Cancer) | Not specified | Disruption of microtubule dynamics |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Key Findings:

- Broad-Spectrum Activity : Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria .

- Minimum Inhibitory Concentration (MIC) : The MIC values for certain strains were reported as low as 0.23 mg/mL, indicating effective inhibition at relatively low concentrations .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Bacillus cereus | 0.23 | 0.47 |

| Escherichia coli | 0.47 | 0.94 |

| Salmonella Typhimurium | Not specified | Not specified |

Neuroprotective Effects

Recent studies have explored the potential neuroprotective effects of thiazole derivatives, including this compound.

Key Findings:

Q & A

Basic: What are the common synthetic routes for preparing 4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via cyclization or condensation reactions. For example:

- Thiourea Intermediate Route : React 2,4-dimethoxyphenyl-substituted thiourea derivatives with α-haloketones (e.g., chloroacetone) in ethanol under reflux. The reaction proceeds via nucleophilic substitution, forming the thiazole core .

- Schiff Base Formation : Condense 2-aminothiazole precursors with substituted aldehydes (e.g., 2,4-dimethoxybenzaldehyde) in ethanol using acetic acid as a catalyst. Reflux for 7–12 hours yields the target compound .

Optimization Tips :

Advanced: How can structural ambiguities in this compound derivatives be resolved using crystallographic and spectroscopic methods?

Methodological Answer:

- X-ray Crystallography : Resolve regiochemical uncertainties (e.g., substitution patterns) by analyzing bond lengths and angles. For example, intramolecular hydrogen bonds (N–H⋯N/O) stabilize planar conformations, as seen in similar thiazole derivatives .

- Spectral Analysis :

- ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8–4.0 ppm) and thiazole protons (δ ~6.5–7.5 ppm) using 2D-COSY and HSQC .

- IR Spectroscopy : Confirm amine (–NH₂) stretches at ~3300–3400 cm⁻¹ and C–S vibrations at ~650–750 cm⁻¹ .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for antitumor activity in thiazol-2-amine derivatives?

Methodological Answer:

- Bioisosteric Replacement : Substitute the 2,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to assess impact on cytotoxicity .

- In Vitro Assays : Test compounds against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values (Table 1).

| Derivative | Substituent | IC₅₀ (μM) | Reference |

|---|---|---|---|

| A | 2,4-Dimethoxy | 12.3 | |

| B | 4-Nitro | 8.7 | |

| C | tert-Butyl | >50 |

- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., tubulin or kinases), correlating binding affinity with experimental IC₅₀ values .

Basic: What in vitro screening protocols are recommended for evaluating antimicrobial activity of this compound?

Methodological Answer:

- Agar Diffusion/Broth Microdilution :

- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Prepare serial dilutions (1–128 μg/mL) in Mueller-Hinton broth. MIC is the lowest concentration inhibiting visible growth after 24 hours .

- Fungal Assays : Use C. albicans in Sabouraud dextrose agar. Measure zones of inhibition (mm) and compare to fluconazole controls .

Advanced: How can researchers address contradictions in biological activity data across structurally similar derivatives?

Methodological Answer:

- Meta-Analysis : Compile data from multiple studies (e.g., IC₅₀, MIC) and normalize using Z-score or fold-change relative to controls.

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to identify significant differences (p < 0.05) in activity between regioisomers .

- Solubility Correction : Account for variations in DMSO solubility using HPLC-UV to quantify dissolved compound concentrations in assay media .

Advanced: What methodologies are used to study the compound’s interaction with biological membranes or proteins?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., DNA gyrase) on a sensor chip. Measure binding kinetics (kₐ, k𝒹) in real-time at varying compound concentrations .

- Fluorescence Quenching : Titrate the compound into a solution of bovine serum albumin (BSA) and monitor tryptophan emission at 340 nm (λₑₓ = 280 nm). Calculate Stern-Volmer constants to quantify binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.